molecular formula C11H14O3 B14013716 Methyl 2-(2-methoxyethyl)benzoate

Methyl 2-(2-methoxyethyl)benzoate

Cat. No.: B14013716
M. Wt: 194.23 g/mol
InChI Key: JHDDGKDEPAMIQA-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyethyl)benzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methoxyethyl group attached to the benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methoxyethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(2-methoxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-(2-methoxyethyl)benzoic acid or 2-(2-methoxyethyl)benzaldehyde.

    Reduction: Formation of 2-(2-methoxyethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the reagent used.

Scientific Research Applications

Methyl 2-(2-methoxyethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyethyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar in structure but lacks the methoxyethyl group.

    Ethyl benzoate: Contains an ethyl group instead of a methoxyethyl group.

    Methyl 2-methoxybenzoate: Similar but with a methoxy group directly attached to the benzene ring.

Uniqueness

Methyl 2-(2-methoxyethyl)benzoate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(2-methoxyethyl)benzoate

InChI

InChI=1S/C11H14O3/c1-13-8-7-9-5-3-4-6-10(9)11(12)14-2/h3-6H,7-8H2,1-2H3

InChI Key

JHDDGKDEPAMIQA-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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